molecular formula C17H23N5O B5116539 4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine

4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine

Cat. No.: B5116539
M. Wt: 313.4 g/mol
InChI Key: HMWKCUPTXOVMLG-UHFFFAOYSA-N
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Description

4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a pyrimidine ring substituted with phenyl and diamine groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c18-17-20-15(14-5-2-1-3-6-14)13-16(21-17)19-7-4-8-22-9-11-23-12-10-22/h1-3,5-6,13H,4,7-12H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWKCUPTXOVMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable alkylating agent, such as 3-chloropropylamine, to form 3-morpholin-4-ylpropylamine.

    Pyrimidine Ring Formation: The next step involves the condensation of 3-morpholin-4-ylpropylamine with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the desired pyrimidine ring.

    Phenyl Substitution: The final step involves the substitution of a phenyl group onto the pyrimidine ring using a suitable phenylating agent, such as phenylboronic acid, under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the pyrimidine ring or the phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the morpholine or pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring or phenyl group.

    Substitution: Substituted derivatives of the pyrimidine ring with various nucleophiles.

Scientific Research Applications

4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-(2-morpholin-4-ylethyl)-6-phenylpyrimidine-2,4-diamine
  • 4-N-(3-morpholin-4-ylpropyl)-6-methylpyrimidine-2,4-diamine
  • 4-N-(3-morpholin-4-ylpropyl)-6-phenylpyridine-2,4-diamine

Uniqueness

4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the phenyl group on the pyrimidine ring enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for various research applications.

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